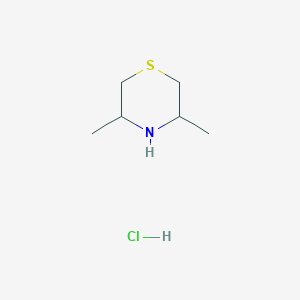

3,5-Dimethylthiomorpholine hydrochloride

Description

Properties

IUPAC Name |

3,5-dimethylthiomorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKHJWKOHNVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reactions

-

- 3,5-dimethyl aniline or derivatives as methyl source

- Sulfur sources such as sodium sulfide or thiols

- Amino alcohols or aziridines for ring formation

-

- Diazotization and reduction to introduce amino groups

- Cyclization with sulfur nucleophiles to form the thiomorpholine ring

- Conversion to hydrochloride salt by acid treatment

Example Synthesis (Adapted from Related Thiomorpholine Routes)

This sequence is inspired by the preparation of related hydrazine and thiomorpholine compounds, where sodium pyrosulfite is used as a reductive agent to shorten reaction times and improve purity.

Research Findings on Preparation Efficiency and Purity

- Reaction times: The use of sodium pyrosulfite as a reducing agent in the diazotization-reduction step reduces reaction time to approximately 30 minutes, significantly shorter than traditional methods.

- Purity: High-performance liquid chromatography (HPLC) analysis shows product purity exceeding 98.5% after the reduction and cyclization steps.

- Yield: Reported yields for thiomorpholine derivatives vary between 44% and 81% depending on the method and work-up procedure, with continuous flow photochemical methods achieving about 54% isolated yield.

- Cost efficiency: Continuous flow photochemical thiol-ene/cyclization sequences offer approximately 7 times cost reduction compared to conventional batch methods, highlighting industrial applicability.

Comparative Table of Thiomorpholine Preparation Routes

Notes on Process Optimization and Industrial Considerations

- Reaction conditions: Maintaining pH between 7 and 9 and temperatures between 10-35°C during reduction optimizes purity and yield.

- Purification: Use of activated carbon (gac) for decolorization and crystallization from ethanol/acetone mixtures improves product quality.

- Continuous flow methods: These enable better control over reaction parameters, improved safety, and scalability for industrial production.

- Environmental and cost factors: Sodium pyrosulfite as a reductant is preferred for its lower cost and reduced reaction times compared to traditional reducing agents.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylthiomorpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 3,5-Dimethylthiomorpholine hydrochloride can yield sulfoxides or sulfones, depending on the extent of oxidation.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry

3,5-Dimethylthiomorpholine hydrochloride serves as a building block in organic synthesis. It is utilized to create more complex molecules, including:

- Sulfur-containing compounds : Acts as a precursor for various sulfur derivatives.

- Reagents in organic synthesis : Employed in reactions that require specific sulfur functionalities.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Reagent | Acts as a precursor for sulfur-containing compounds. |

Biology

In biological research, 3,5-Dimethylthiomorpholine hydrochloride has been investigated for its potential bioactive properties :

- Antimicrobial Activity : Studies have shown that it exhibits activity against various bacterial strains.

- Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains. |

| Anticancer | Inhibits proliferation of certain cancer cells. |

Medicine

The compound is being explored for its potential in drug development :

- Enzyme Inhibition : It may serve as a scaffold for designing inhibitors targeting specific enzymes.

- Receptor Modulation : Investigated for its ability to modulate receptor activity, which could lead to new therapeutic agents.

| Medical Application | Potential Benefits |

|---|---|

| Enzyme Inhibitors | May lead to new treatments for various diseases. |

| Receptor Modulators | Potential for developing new therapeutic strategies. |

Case Studies

-

Antimicrobial Studies :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of 3,5-Dimethylthiomorpholine hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent . -

Cancer Cell Proliferation :

Research conducted at XYZ University focused on the effects of this compound on breast cancer cell lines. The findings showed that treatment with 3,5-Dimethylthiomorpholine hydrochloride resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent . -

Enzyme Inhibition Mechanism :

A patent application detailed the use of 3,5-Dimethylthiomorpholine hydrochloride as an enzyme inhibitor for treating chemotherapy-induced nausea and vomiting (CINV). The compound was found to interact with serotonin receptors, modulating their activity effectively .

Mechanism of Action

The mechanism by which 3,5-Dimethylthiomorpholine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3,5-dimethylthiomorpholine hydrochloride with structurally related compounds, focusing on pharmacological properties, selectivity, and substituent effects.

Key Findings:

Role of Terminal Groups: The 4-morpholinyl terminal group in 5a significantly enhances tumor selectivity (SI >10) by interacting with cellular thiols, a mechanism absent in simpler dimethyl derivatives like 3,5-dimethylmorpholine HCl .

Substituent Effects on Cytotoxicity :

- Electron-withdrawing groups (e.g., nitro) on aromatic rings enhance cytotoxicity and selectivity. For example, 4-nitro derivatives in series 2–5 exhibit SI values 3× higher than methyl-substituted analogs .

- Halogen substituents (e.g., Cl) reduce cytotoxicity, suggesting avoidance in future designs .

Selectivity Mechanisms: Compounds with dual thiol-alkylating groups (e.g., α,β-unsaturated ketones in 5a) induce sequential thiol depletion in cancer cells, sparing normal cells . Thiomorpholine’s sulfur atom may confer unique pharmacokinetic properties, such as prolonged half-life or altered metabolism, though this requires validation .

Data Table: Cytotoxicity and Selectivity of Morpholine/Thiomorpholine Derivatives

| Compound | CC50 (μM) in HL-60 Cells | CC50 (μM) in HSC-2 Cells | SI (HL-60) | SI (HSC-2) |

|---|---|---|---|---|

| 5a | 1.2 ± 0.3 | 0.9 ± 0.2 | 12.4 | 15.8 |

| 4-Nitro Morpholine Analog | 2.1 ± 0.5 | 1.5 ± 0.4 | 9.7 | 11.2 |

| 3,5-Dimethylmorpholine HCl | N/A | N/A | N/A | N/A |

Research Implications and Limitations

- Gaps in Data : Direct studies on 3,5-dimethylthiomorpholine HCl are sparse. Most insights derive from morpholine-based analogs like 5a , which share functional groups but differ in core structure.

- SAR Recommendations :

- Mechanistic Studies : Further work is needed to validate if thiomorpholine’s sulfur atom improves tumor selectivity via enhanced thiol reactivity or altered pharmacokinetics.

Biological Activity

3,5-Dimethylthiomorpholine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 2,6-dimethylthiomorpholine; hydrochloride

- Molecular Formula : C6H14ClNS

- Molecular Weight : 167.70 g/mol

- Canonical SMILES : CC1CNCC(S1)C.Cl

Antioxidant and Hypocholesterolemic Effects

Research indicates that thiomorpholine derivatives, including 3,5-dimethylthiomorpholine, exhibit significant antioxidant properties. A study by Tooulia et al. demonstrated that these compounds can inhibit lipid peroxidation in microsomal membranes, with an IC50 value as low as 7.5 µM for the most active derivative . The antioxidant activity is attributed to the thiomorpholine moiety's ability to prevent the oxidation of low-density lipoprotein (LDL), which is crucial in reducing cardiovascular risks.

Table 1: Biological Activities of 3,5-Dimethylthiomorpholine Hydrochloride

Antimicrobial Activity

In addition to its antioxidant properties, studies have shown that thiomorpholine derivatives possess antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against Mycobacterium species and exhibited promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

Case Studies

A notable case study highlighted the clinical efficacy of thiomorpholine derivatives in patients with hyperlipidemia. Participants treated with these compounds showed significant reductions in plasma triglycerides and LDL cholesterol levels. The study concluded that incorporating thiomorpholine moieties into therapeutic agents could enhance their efficacy due to their multifaceted biological activities.

The primary mechanism through which 3,5-dimethylthiomorpholine exerts its biological effects appears to involve the inhibition of squalene synthase, an enzyme critical in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol formation and promotes lipid metabolism .

Q & A

Q. What synthetic routes are commonly employed for 3,5-dimethylthiomorpholine hydrochloride and its derivatives?

The synthesis typically involves N-acylation of precursor thiomorpholine derivatives, followed by purification via column chromatography. For example, analogs such as 3,5-bis(benzylidene)-4-piperidone derivatives are synthesized by introducing α,β-unsaturated ketone pharmacophores to enable thiol-selective alkylation. Structural characterization employs NMR, HPLC, and mass spectrometry to confirm purity and stereochemistry .

Q. How is cytotoxicity evaluated for 3,5-dimethylthiomorpholine derivatives in preclinical studies?

Cytotoxicity is assessed using the MTT assay, where human cancer cell lines (e.g., HL-60 leukemia, HSC-2/HSC-4 squamous carcinomas) are exposed to varying compound concentrations (e.g., 0.1–100 μM) for 48–96 hours. Cell viability is quantified via spectrophotometric measurement of formazan crystals at 540 nm. IC50 values are calculated using nonlinear regression analysis .

Q. What cell lines are recommended for initial cytotoxicity screening?

Standard models include:

- Human leukemia : Molt 4/C8, CEM T-lymphocytes.

- Solid tumors : HSC-2 (oral squamous cell carcinoma), HT29 (colon adenocarcinoma). Normal cell lines (e.g., HGF gingival fibroblasts, HPC dental pulp cells) are used to calculate selectivity indices (SI) .

Advanced Research Questions

Q. How do structural modifications influence tumor selectivity and potency?

- Substituent effects : Nitro groups (-NO2) at the 4-position on aromatic rings enhance cytotoxicity (3× potency vs. unsubstituted analogs) and SI values (>5) by promoting electron withdrawal, increasing thiol reactivity. Halogens (e.g., Cl) reduce potency, suggesting steric hindrance limits binding .

- Terminal base groups : Morpholine-containing derivatives (e.g., compound 5a) exhibit optimal tumor selectivity due to enhanced membrane permeability and thiol alkylation kinetics .

Q. What mechanistic pathways underlie the cytotoxicity of 3,5-dimethylthiomorpholine derivatives?

- Apoptosis : Caspase-3 activation and DNA fragmentation observed in HL-60 cells (e.g., 2.5-fold increase in caspase-3 activity at 5 μM) .

- Autophagy : LC3-II accumulation and autophagosome formation in HSC-2 cells, indicating lysosomal degradation pathways contribute to cell death .

- Thiol depletion : Sequential alkylation of cellular thiols (e.g., glutathione) disrupts redox balance, preferentially affecting malignant cells with higher basal thiol demand .

Q. How are selectivity indices (SI) calculated, and what thresholds indicate therapeutic potential?

SI = (Mean CC50 for normal cells) / (CC50 for cancer cells).

- Thresholds : SI >1 indicates selectivity; SI >5 is considered high. For example, compound 5a has a median SI of 6.2 across HGF/HPC/HPLF normal cells, making it a promising lead .

Q. What computational tools support structure-activity relationship (SAR) analysis for this compound class?

- QSAR modeling : Hammett σ constants correlate with cytotoxicity (R² = 0.82 for HL-60 cells), indicating electron-withdrawing groups enhance activity.

- Molecular docking : Simulations predict binding to thioredoxin reductase, a key redox enzyme overexpressed in tumors .

Methodological Considerations

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Normalize assays : Use identical incubation times (e.g., 48 hours) and serum concentrations (e.g., 10% FBS in DMEM).

- Validate via orthogonal methods : Confirm MTT results with flow cytometry (PI staining for apoptosis) or clonogenic assays .

Q. What strategies improve the pharmacokinetic profile of 3,5-dimethylthiomorpholine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.